molecular formula C40H54O2 B232727 3'-Hydroxy-e,e-caroten-3-one CAS No. 140460-59-9

3'-Hydroxy-e,e-caroten-3-one

Cat. No. B232727
CAS RN: 140460-59-9
M. Wt: 566.9 g/mol
InChI Key: OTHWKRBAHPOBSP-DKLMTRRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Hydroxy-e,e-caroten-3-one is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, carrots, and watermelons. It is also known as lycopene, which is a potent antioxidant that plays a vital role in protecting cells from oxidative damage. In recent years, there has been a growing interest in the synthesis, scientific research application, and mechanism of action of this compound due to its potential health benefits.

Scientific Research Applications

Antioxidant Efficacy and Radical Scavenging

3'-Hydroxy-e,e-caroten-3-one is part of a broad class of carotenoids, known for their antioxidant efficacy. These compounds are excellent quenchers of singlet oxygen and effective at breaking lipid peroxidation chains. A study highlighted a novel derivative of this compound, synthesized to enhance water solubility, which effectively scavenged superoxide anions in a human neutrophil assay, suggesting potential applications as aqueous-phase singlet oxygen quenchers and direct radical scavengers (Cardounel et al., 2003).

Inhibition of Adipocyte Differentiation

Research has shown that this compound inhibits the differentiation of 3T3-L1 cells into adipocytes and the subsequent production of triacylglycerol. This suggests its potential role in preventing metabolic syndrome, highlighting its unique biological activity compared to its precursor, lutein (Kotake-Nara et al., 2016).

Photophysical Properties in Biological Systems

This compound, as a chromophore in certain protein complexes, has been studied for its unique photophysical properties. Computational results indicate that its state gains an intramolecular charge transfer character when bound to specific proteins, like the orange carotenoid protein. This interaction is essential in understanding the compound's role in biological systems and its potential applications in photoprotection and photosynthesis (Otsuka et al., 2016).

Role in Human and Animal Physiology

The transformation of carotenoids like this compound in human and animal tissues has been extensively studied. It appears in various ocular tissues and is involved in a series of oxidation-reduction reactions. Understanding these transformations is crucial in exploring its potential role in preventing age-related macular degeneration and other ocular conditions (Khachik et al., 2002).

Synthesis and Analysis in Various Contexts

Synthesis and identification of this compound and its derivatives have been a subject of interest in various studies. These efforts aim to explore its unique properties and potential applications in pharmacology, nutrition, and photoprotection (Khachik et al., 1992), (Sun et al., 1996).

properties

CAS RN

140460-59-9

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

OTHWKRBAHPOBSP-DKLMTRRASA-N

Isomeric SMILES

CC1=CC(CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(=O)CC2(C)C)C)/C)/C)(C)C)O

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O

physical_description

Solid

synonyms

3'-hydroxy-e,e-caroten-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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